Platycodin D

Anti-inflammatory Nitric Oxide RAW 264.7

Platycodin D (PD) is an oleanane-type triterpenoid saponin from Platycodon grandiflorum, serving as a critical quality marker for Platycodi Radix. Unlike crude extracts or analogs, PD exhibits unique polypharmacology: potent iNOS/NO inhibition (IC50 ~15 µM vs ~55 µM for Platycodin D3), balanced Th1/Th2 adjuvant activity, selective alpha-1 adrenergic blockade, and differential prostate cancer cytotoxicity (IC50 11–26 µM) while sparing non-malignant cells. These distinct mechanistic advantages make PD the unambiguous choice for inflammation, oncology, and immunology research — avoid analog substitution that compromises assay validity. Order high-purity monomer for reproducible pharmacology.

Molecular Formula C57H92O28
Molecular Weight 1225.3 g/mol
CAS No. 58479-68-8
Cat. No. B032623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlatycodin D
CAS58479-68-8
Synonyms3-(β-D-Glucopyranosyloxy)-2,16,23,24-tetrahydroxy-olean-12-en-28-oic Acid O-D-apio-β-D-furanosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-L-arabinopyranosyl Ester
Molecular FormulaC57H92O28
Molecular Weight1225.3 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
InChIInChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1
InChIKeyCYBWUNOAQPMRBA-NDTOZIJESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Platycodin D (CAS 58479-68-8) Procurement Guide: High-Potency Oleanane-Type Triterpenoid Saponin


Platycodin D (PD) is a major oleanane-type triterpenoid saponin isolated primarily from the roots of Platycodon grandiflorum [1]. It serves as a critical analytical marker and active principle for Platycodi Radix quality control [2]. Unlike many in-class saponins, PD exhibits a potent and distinct polypharmacology profile, making it a specialized reagent for targeted research in inflammation, oncology, and immunology.

Technical Justification: Why Platycodin D Cannot Be Substituted with Generic Platycosides


Platycosides share a common platycodigenin aglycone backbone, but their specific glycosylation patterns at C-3 and C-28 dictate divergent pharmacological potency, hemolytic risk, and mechanistic specificity [1]. While a crude Platycodi radix extract contains a mixture of saponins, the isolated monomer Platycodin D displays unique pharmacokinetic behavior, including distinct intestinal metabolism and systemic exposure compared to the complex extract [2]. Direct substitution of Platycodin D with structurally similar analogs (e.g., Platycodin D2, D3, or Platycoside E) leads to significant and quantifiable variations in biological activity, as detailed in the evidence matrix below.

Quantitative Differentiation Matrix: Platycodin D vs. Direct Analogs


Anti-inflammatory Potency: Platycodin D Exhibits 3.7-Fold Greater NO Inhibition than Platycodin D3

Platycodin D (PD) demonstrates significantly higher anti-inflammatory activity compared to its close structural analog Platycodin D3 (PD3) in a standardized LPS/IFN-γ activated macrophage model. The half-maximal inhibitory concentration (IC50) for nitric oxide (NO) production is approximately 15 µM for PD, while the IC50 for PD3 is approximately 55 µM under identical experimental conditions [1].

Anti-inflammatory Nitric Oxide RAW 264.7

Comparative Hemolytic Activity: Platycodin D Demonstrates Higher Hemolytic Risk than D2 and D3

When selecting saponins for applications where erythrocyte lysis is a concern (e.g., parenteral adjuvants), Platycodin D exhibits a higher hemolytic profile compared to its de-glucosylated analogs. In a comparative structure-activity study of seven consecutive saponins, the order of hemolytic activity was Polygalacin D2 (PGD) ≈ Platycodin D (PD) > Platycodin D2 (PD2) > Platycoside A (PA) > Platycodin D3 (PD3) > Platycoside E (PE) > Deapioplatycoside E (DPE) [1]. This indicates that PD and PGD represent the upper tier of hemolytic potential within this class, while PD2 and PD3 are significantly less hemolytic.

Hemolysis Structure-Activity Relationship Adjuvant

Antioxidant Capacity: Platycodin D is Superior to Other Platycosides in Scavenging Peroxyl Radicals

Platycodin D (PD) demonstrates the highest total oxidant scavenging capacity (TOSC) against peroxyl radicals among a series of isolated Platycodon saponins. The TOSC ranking was determined as Platycodin D (highest) > polygalacic acid > platycodigenin > deapioplatycoside E > platycoside E (lowest) [1]. However, it is important to note that against peroxynitrite, platycodigenin (2.35-fold of GSH) exhibits superior scavenging capacity compared to PD (1.02-fold of GSH) [1].

Antioxidant Total Oxidant Scavenging Capacity Structure-Activity Relationship

Vasodilator Action: Platycodin D Exhibits Alpha-1 Adrenergic Receptor Blockade, Absent in Platycodin D3

Platycodin D (PD) and Platycodin D3 (PD3) display a clear functional divergence in vascular pharmacology. In isolated rat aortic strips, PD at a high concentration (24 µg/mL) inhibited contractile responses induced by phenylephrine (an alpha1-adrenergic agonist) and high potassium. In contrast, PD3 (tested at 8-32 µg/mL) failed to alter contractile responses evoked by either phenylephrine or high K+ [1].

Vasodilation Adrenergic Receptor Ex Vivo

Cytotoxicity Profile: Platycodin D Demonstrates Selective Toxicity Against Prostate Cancer Cells vs. Non-Malignant Epithelial Cells

Platycodin D (PD) exhibits a quantifiable differential cytotoxic profile, displaying significant activity against prostate cancer cell lines (PC3, DU145, LNCaP) with IC50 values in the range of 11.17 to 26.13 µM, while demonstrating no significant effect on the non-malignant human prostate epithelial cell line RWPE-1 under the same conditions [1].

Anticancer Prostate Cancer Cytotoxicity

Adjuvant Activity: Platycodin D Enhances Balanced Th1/Th2 Immune Responses Compared to Alum

Platycodin D (PD) has been directly compared to the classical adjuvant Alum in a hepatitis B surface antigen (HBsAg) immunization model. PD significantly increased both Con A- and LPS-induced splenocyte proliferation and enhanced HBsAg-specific IgG, IgG1, IgG2a, and IgG2b antibody titers, indicating a balanced Th1/Th2 response [1]. This is a key distinction from Alum, which primarily induces a Th2-biased response.

Immunology Vaccine Adjuvant Hepatitis B

Recommended Applications of Platycodin D for Scientific and Industrial Use


Targeted Anti-Inflammatory Research: Inhibition of iNOS/NO Pathway

Based on its superior IC50 value of ~15 µM for NO inhibition compared to Platycodin D3's ~55 µM [1], Platycodin D is the preferred reagent for in vitro studies focused on the iNOS/NO pathway in macrophage models (e.g., RAW 264.7 cells). Its higher potency allows for a wider experimental window and lower effective concentrations.

Vaccine Adjuvant Development Requiring Balanced Th1/Th2 Responses

For vaccine formulations where a balanced cellular (Th1) and humoral (Th2) immune response is desired, Platycodin D is a scientifically rational choice. Its demonstrated ability to enhance both IgG1 (Th2) and IgG2a/IgG2b (Th1) antibody titers in HBsAg models [1] differentiates it from Alum and makes it a valuable tool for next-generation adjuvant research.

Investigating Alpha-1 Adrenergic Receptor-Mediated Vasodilation

Platycodin D is the specific compound of interest for ex vivo and in vivo studies investigating alpha-1 adrenergic receptor blockade in vascular smooth muscle. Its functional activity in inhibiting phenylephrine-induced aortic contractions is not replicated by its analog Platycodin D3 [1], making PD essential for research into this specific mechanism.

Prostate Cancer Cell Line Studies: Selective Cytotoxicity Assays

Given its selective cytotoxicity against prostate cancer cell lines (PC3, DU145, LNCaP; IC50 = 11.17-26.13 µM) while sparing non-malignant RWPE-1 cells [1], Platycodin D is an ideal lead compound for researchers developing targeted therapies for prostate cancer. Its differential activity profile supports its use in selectivity assays and mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Platycodin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.